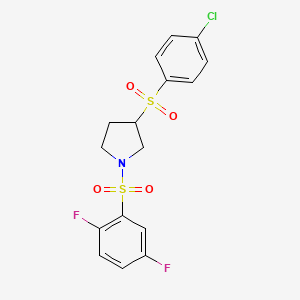

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of sulfonyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

Introduction of Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions. This involves reacting the pyrrolidine ring with sulfonyl chlorides, such as 4-chlorobenzenesulfonyl chloride and 2,5-difluorobenzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl groups, converting them into sulfides under specific conditions.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 3-((4-Chlorophenyl)sulfonyl)-1-((2,4-difluorophenyl)sulfonyl)pyrrolidine

- 3-((4-Bromophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine

- 3-((4-Chlorophenyl)sulfonyl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine

Uniqueness

Compared to similar compounds, 3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic rings. This unique arrangement can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorophenyl)sulfonyl)pyrrolidine, identified by its CAS number 1448078-70-3, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and pharmacological implications based on diverse scientific literature.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClF₂NO₄S₂ |

| Molecular Weight | 421.9 g/mol |

| CAS Number | 1448078-70-3 |

Synthesis

The synthesis of this compound involves the reaction of appropriate sulfonyl chlorides with pyrrolidine derivatives. The method typically employs standard organic synthesis techniques, including nucleophilic substitution reactions and purification processes such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4-chlorophenyl sulfonamides demonstrate potent activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial efficacy is attributed to their ability to inhibit key enzymes involved in bacterial metabolism.

Antifungal and Antitubercular Effects

In vitro studies have demonstrated that related compounds exhibit antifungal activity against pathogenic fungi and show promise as antitubercular agents against Mycobacterium tuberculosis . The presence of the sulfonamide group is critical for the observed biological effects, enhancing the compound's interaction with microbial targets.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, with promising results indicating moderate to strong inhibition . Such activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Case Studies and Research Findings

- In Vitro Antimicrobial Evaluation : A study evaluating a series of sulfonamide derivatives found that certain modifications to the sulfonamide moiety significantly enhanced antibacterial activity against resistant strains .

- Enzyme Binding Studies : Docking studies have elucidated the binding interactions of this compound with target enzymes, revealing insights into its mechanism of action .

- Pharmacological Profiles : Compounds bearing similar structural features have been reported to exhibit anti-inflammatory and anticancer activities, suggesting a broad spectrum of pharmacological effects .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-(2,5-difluorophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF2NO4S2/c17-11-1-4-13(5-2-11)25(21,22)14-7-8-20(10-14)26(23,24)16-9-12(18)3-6-15(16)19/h1-6,9,14H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGRYXVKVZFSEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.